molecular formula C23H26N4O4S B15283861 [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide

[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide

Cat. No.: B15283861
M. Wt: 454.5 g/mol
InChI Key: ARXHPADNWROMPT-GFUUNDCYSA-N
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Description

[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a nitrobenzylidene group, a hydrazono group, a dimethylbicycloheptane core, and a phenylmethanesulfonamide moiety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzylidene group can interact with nucleophilic sites on proteins, potentially inhibiting their function. The hydrazono group can form stable complexes with metal ions, affecting various biochemical pathways. The sulfonamide moiety can interact with enzymes, inhibiting their activity by mimicking the natural substrate .

Comparison with Similar Compounds

Similar compounds to [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide include:

The uniqueness of [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[22

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

1-[(2E)-7,7-dimethyl-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1-bicyclo[2.2.1]heptanyl]-N-phenylmethanesulfonamide

InChI

InChI=1S/C23H26N4O4S/c1-22(2)18-12-13-23(22,16-32(30,31)26-19-6-4-3-5-7-19)21(14-18)25-24-15-17-8-10-20(11-9-17)27(28)29/h3-11,15,18,26H,12-14,16H2,1-2H3/b24-15+,25-21+

InChI Key

ARXHPADNWROMPT-GFUUNDCYSA-N

Isomeric SMILES

CC1(C2CCC1(/C(=N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])/C2)CS(=O)(=O)NC4=CC=CC=C4)C

Canonical SMILES

CC1(C2CCC1(C(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])C2)CS(=O)(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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